Product packaging for 1,2,3,4,6-Pentathiepane(Cat. No.:)

1,2,3,4,6-Pentathiepane

Cat. No.: B1258161
M. Wt: 188.4 g/mol
InChI Key: VUWWZQBBXCOVBJ-UHFFFAOYSA-N
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Description

1,2,3,4,6-Pentathiepane is a cyclic organosulfur compound belonging to the class of pentathiepins, which are characterized by a seven-membered ring containing five sulfur atoms . This family of compounds has garnered significant interest in scientific research due to its diverse biological activities and natural occurrence. Notably, the closely related analog 1,2,3,5,6-pentathiepane (lenthionine) is a key flavor component identified in shiitake mushrooms (Lentinula edodes), contributing to their characteristic sulfurous aroma . Research into similar cyclic polysulfides has also revealed potent antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Beyond its role in food chemistry, the pentathiepin core structure is recognized as a privileged scaffold in medicinal chemistry and chemical biology. Synthetic pentathiepins have been investigated for their potent cytotoxic and antiproliferative activity in human cancer cell lines . Studies suggest that these compounds can induce oxidative stress, cause DNA damage in the form of single- and double-strand breaks, and trigger apoptosis, marking them as promising candidates for anticancer drug development . Furthermore, certain pentathiepin derivatives have been identified as potent inhibitors of specific enzymes, such as glutathione peroxidase 1 (GPx1) and striatal-enriched protein tyrosine phosphatase (STEP), pointing to potential applications in neurodegenerative disease research . The unique reactivity of the polysulfur ring, which may interact with biological thiols, underpins its multifaceted mechanism of action and provides a rich area for further investigation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4S5 B1258161 1,2,3,4,6-Pentathiepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4S5

Molecular Weight

188.4 g/mol

IUPAC Name

1,2,3,4,6-pentathiepane

InChI

InChI=1S/C2H4S5/c1-3-2-5-7-6-4-1/h1-2H2

InChI Key

VUWWZQBBXCOVBJ-UHFFFAOYSA-N

Canonical SMILES

C1SCSSSS1

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 1,2,3,5,6 Pentathiepane

Isolation from Fungal Sources: Lentinula edodes (Shiitake Mushroom)

1,2,3,5,6-Pentathiepane is a primary volatile compound responsible for the unique and prized aroma of shiitake mushrooms. nih.govsemanticscholar.orgnih.gov Its formation is a hallmark of the biochemical changes that occur when the mushroom's cells are disrupted, such as during slicing or drying. mdpi.compubhort.org Alongside 1,2,3,5,6-pentathiepane, other related sulfur compounds like 1,2,4,6-tetrathiepane and 1,2,3,4,5,6-hexathiepane have also been isolated from shiitake mushrooms, though in smaller quantities. jst.go.jp The concentration of these sulfur compounds, particularly lenthionine (B1200207), is a key indicator of the quality and flavor profile of dried shiitake mushrooms. nih.govmdpi.com

Extraction and Purification Methodologies

The extraction of 1,2,3,5,6-pentathiepane from shiitake mushrooms typically involves methods that facilitate the enzymatic reactions leading to its formation. A common laboratory procedure involves submerging the mushrooms in water and allowing them to stand, which enables the enzymatic processes to occur. wikipedia.org Following this incubation period, the mixture can be centrifuged, and the lenthionine extracted using a solvent like chloroform. Evaporation of the solvent then yields an oil from which the compound can be isolated, often through chromatographic techniques. wikipedia.org The process of drying shiitake mushrooms, particularly hot-air drying, has been shown to significantly increase the content of lenthionine and other volatile sulfur compounds. mdpi.commdpi.comresearchgate.net

Enzymatic Precursors and Metabolic Intermediates (e.g., Lentinic Acid)

The biosynthesis of 1,2,3,5,6-pentathiepane begins with a non-volatile precursor molecule called lentinic acid. nih.govsemanticscholar.orgresearchgate.net Lentinic acid is a derivative of the amino acid cysteine, specifically a γ-L-glutamyl-cysteine sulfoxide (B87167). nih.govpubhort.orgresearchgate.net This precursor is stable within the intact mushroom cells but is rapidly converted into volatile aroma compounds upon tissue damage. pubhort.org The transformation of lentinic acid is a multi-step process involving several enzymatic and non-enzymatic reactions. researchgate.netmdpi.com

Role of Cysteine Sulfoxide Lyases and Gamma-Glutamyl Transpeptidases in Biosynthesis

Two key enzymes are critical for the conversion of lentinic acid into 1,2,3,5,6-pentathiepane: γ-glutamyl transpeptidase (GGT) and cysteine sulfoxide lyase (C-S lyase). semanticscholar.orgmdpi.commdpi.com

The biosynthetic pathway is initiated by the action of γ-glutamyl transpeptidase (GGT) . This enzyme catalyzes the removal of the γ-glutamyl group from lentinic acid. nih.govresearchgate.netmdpi.com

Following the action of GGT, cysteine sulfoxide lyase (C-S lyase) , an enzyme also known as alliinase in Allium species, comes into play. nih.govtandfonline.com This enzyme acts on the resulting L-cysteine (B1669680) sulfoxide derivative, catalyzing an α,β-elimination reaction to produce a highly reactive sulfenic acid intermediate. nih.gov This intermediate then undergoes a series of spontaneous condensation and rearrangement reactions to form the stable cyclic polysulfide, 1,2,3,5,6-pentathiepane. mdpi.comsci-hub.se The activities of both GGT and C-S lyase are crucial for the development of the characteristic shiitake aroma. researchgate.netnih.gov Interestingly, the C-S lyase in L. edodes has been described as a novel cysteine desulfurase, indicating some unique properties compared to the C-S lyases found in plants. nih.govmdpi.com

Occurrence in Plant Sources: Allium sativum (Garlic) and Parkia speciosa (Stinky Bean)

While most famously associated with shiitake mushrooms, 1,2,3,5,6-pentathiepane has also been identified in the plant kingdom. It has been detected in trace amounts in heated garlic (Allium sativum). evitachem.comnih.gov

The compound is also found in the seeds of the stinky bean (Parkia speciosa), a plant native to Southeast Asia. tandfonline.comresearchgate.net In stinky beans, 1,2,3,5,6-pentathiepane is one of several cyclic polysulfides that contribute to their strong, pungent aroma. researchgate.netannualreviews.org Other polysulfides identified in P. speciosa include 1,2,4-trithiolane (B1207055) and 1,2,4,6-tetrathiepane. tandfonline.comresearchgate.net

Comparative Biosynthetic Considerations with Allium Species

The biosynthesis of sulfur compounds in Lentinula edodes shares similarities with the well-studied pathways in Allium species like garlic. Both pathways start with γ-L-glutamyl-cysteine sulfoxide precursors and involve the action of a C-S lyase (alliinase in Allium). mdpi.comresearchgate.net However, there are notable differences. The C-S lyase in L. edodes is not a glycoprotein (B1211001) and shows no immunological cross-reactivity with the garlic C-S lyase, suggesting distinct molecular structures. researchgate.net Despite these differences, an enzyme preparation from Allium species can act on the desglutamyl lentinic acid from shiitake to produce lenthionine, demonstrating a functional similarity in the catalytic mechanism. tandfonline.com

Environmental and Microbial Context of Polysulfide Formation

The formation of polysulfides is not limited to the internal biochemistry of fungi and plants but is also influenced by environmental and microbial factors. In the broader environment, polysulfides can be formed through the reaction of elemental sulfur with hydrogen sulfide (B99878) ions. researchgate.net The stability and chain length of these polysulfides are influenced by the pH of the environment. researchgate.net

Microorganisms play a significant role in the environmental cycling of sulfur, including the formation and consumption of polysulfides. nih.gov Fungi, in particular, contribute to the decomposition of organic matter and can influence nutrient cycles, including those involving sulfur. semanticscholar.org While the direct impact of environmental microbes on the 1,2,3,5,6-pentathiepane content within shiitake mushrooms or other organisms is not fully elucidated, the general principles of microbial sulfur metabolism suggest a potential for interaction.

Synthetic Methodologies and Chemical Derivatization of 1,2,3,5,6 Pentathiepane

Strategies for de novo Synthesis of the Pentathiepane Core

The construction of the fundamental 1,2,3,5,6-pentathiepane structure, also known as lenthionine (B1200207), relies on methods that assemble the seven-membered ring from acyclic precursors. jst.go.jp These foundational strategies often involve reactions with elemental sulfur or the use of simple, reactive carbon sources.

A primary route to sulfur-rich heterocycles involves the direct use of elemental sulfur (S₈) or polysulfide salts. mdpi.comscribd.com Lenthionine and related cyclic methylene (B1212753) sulfides can be synthesized by reacting dichloromethane (B109758) with aqueous sodium polysulfide. mundialsiglo21.com Another established method involves the reaction of dithiols with elemental sulfur in liquid ammonia (B1221849) at ambient temperatures to produce cyclic polysulfides in high yields. researchgate.net

Furthermore, hydrogen polysulfide or its corresponding metal salts can be reacted with specific precursors to yield the pentathiepane ring. google.com These reactions highlight a direct and fundamental approach to incorporating the requisite five sulfur atoms into the final cyclic structure.

A key strategy for synthesizing the parent 1,2,3,5,6-pentathiepane involves the reaction between a polysulfide source and an active methylene compound. google.com Active methylene compounds are characterized by a CH₂ group flanked by electron-withdrawing groups, making the methylene protons acidic and the carbon electrophilic.

A patented method describes the preparation of lenthionine by reacting hydrogen polysulfide or its metal salts with compounds such as formaldehyde, dichloromethane, dibromomethane, and diiodomethane. google.com Another patented production method involves reacting a trithiocarbonate, elemental sulfur, and a methane (B114726) dihalide (an active methylene compound) in a multiphase system. wipo.int The reaction is typically conducted in a solvent medium like water, ethanol, or chloroform, often at room temperature. google.com

Table 1: Examples of Active Methylene Compounds in Pentathiepane Synthesis

Active Methylene CompoundPolysulfide SourceReference
DichloromethaneAqueous Sodium Polysulfide mundialsiglo21.com
Dichloromethane, DibromomethaneHydrogen Polysulfide / Metal Salts google.com
Methane DihalideTrithiocarbonate / Sulfur wipo.int
FormaldehydeHydrogen Polysulfide / Metal Salts google.com

This table provides examples of active methylene compounds used as precursors in the synthesis of the 1,2,3,5,6-pentathiepane core.

Catalytic methods offer an efficient and mild route to sulfur-rich heterocycles, including pentathiepanes. researchgate.netresearchgate.net Fluoride (B91410) anion has been identified as a superior activator of elemental sulfur for the sulfurization of thioketones. mdpi.comnih.gov These reactions generate nucleophilic fluoropolysulfide anions (FS(₈₋ₓ)⁻) in situ, which then react with the carbon-sulfur double bond of the thioketone. researchgate.netresearchgate.net

Depending on solubility, the reaction is carried out using tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) or cesium fluoride (CsF) in dimethylformamide (DMF). mdpi.comnih.gov This catalytic system can lead to the formation of various sulfur heterocycles, and under specific conditions where a sufficient source of sulfur is present, it yields 1,2,3,5,6-pentathiepanes. mdpi.com Another approach utilizes a phase-transfer catalyst to facilitate the reaction between a trithiocarbonate, sulfur, and a methane dihalide in a water-organic layer system. wipo.int

Synthesis of Substituted 1,2,3,5,6-Pentathiepane Analogs and Derivatives

The synthesis of substituted pentathiepanes allows for the modification of the core structure, which is of interest for materials science and organic synthesis. evitachem.com These methods often start with substituted precursors, leading to the desired analog.

The synthesis of substituted 1,2,3,5,6-pentathiepanes is achieved by reacting appropriately substituted thioketones with an activated sulfur source. mdpi.com For instance, the fluoride-anion catalyzed sulfurization of adamantanethione and 2,2,4,4-tetramethyl-3-thioxocyclobutanone leads to the formation of the corresponding spiro-substituted pentathiepanes. mdpi.comresearchgate.net The reaction proceeds regioselectively, with the pentathiepane ring forming from the C=S functional group of the starting thioketone.

This method provides access to a variety of analogs, where the substitution pattern is determined by the choice of the initial thioketone precursor. researchgate.net

Table 2: Synthesis of Substituted 1,2,3,5,6-Pentathiepane Derivatives

Precursor ThioneCatalyst SystemSolventResulting DerivativeReference
AdamantanethioneCsF / S₈DMFspiro-2-adamantyl-1,2,3,5,6-pentathiepane mdpi.com
2,2,4,4-Tetramethyl-3-thioxocyclobutanoneTBAF / S₈THFspiro-2,2,4,4-tetramethyl-3-oxocyclobutyl-1,2,3,5,6-pentathiepane mdpi.comresearchgate.net

This interactive table summarizes the synthesis of specific substituted 1,2,3,5,6-pentathiepane analogs from their corresponding thioketone precursors.

Despite its presence in nature, obtaining significant quantities of 1,2,3,5,6-pentathiepane (lenthionine) is challenging. uoguelph.ca The low content of this compound in natural sources, such as shiitake mushrooms, and the difficulty of its industrial synthesis are major obstacles that limit its commercial availability and practical application. researchgate.netmdpi.com The isolation from natural products is often insufficient to meet demand. uoguelph.ca These challenges underscore the need for developing more efficient, scalable, and cost-effective synthetic methods for the large-scale production of 1,2,3,5,6-pentathiepane and its derivatives. mdpi.com The development of patented methods, such as those using phase-transfer catalysts, reflects ongoing efforts to overcome these industrial synthesis hurdles. wipo.int

Preparation of Labeled 1,2,3,5,6-Pentathiepane for Mechanistic Studies

The elucidation of complex reaction mechanisms and biosynthetic pathways frequently employs isotopically labeled compounds to trace the fate of specific atoms. In the context of 1,2,3,5,6-pentathiepane, also known as lenthionine, isotopic labeling is a powerful tool for investigating its formation, a process that is not yet fully understood, particularly the non-enzymatic steps. The synthesis of labeled 1,2,3,5,6-pentathiepane allows researchers to follow the incorporation and transformation of precursors, providing direct evidence for proposed mechanistic steps.

The preparation of labeled 1,2,3,5,6-pentathiepane can be approached by incorporating isotopes of its constituent elements, primarily sulfur (³³S, ³⁴S, or ³⁶S), carbon (¹³C), and hydrogen (²H, deuterium). The choice of isotope depends on the specific mechanistic question being addressed and the analytical technique to be used for detection, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Sulfur Labeling:

To investigate the origin and assembly of the polysulfide chain, sulfur-labeled precursors are utilized. For instance, in studies of sulfur metabolism in marine bacteria that produce lenthionine, isotopically labeled sodium sulfate (B86663) (Na₂³⁴SO₄) and sodium thiosulfate (B1220275) (Na₂S³⁴SO₃) have been synthesized from elemental ³⁴S₈. beilstein-journals.org While these specific studies did not always observe direct incorporation into all sulfur volatiles under all conditions, the methodology for preparing labeled sulfur sources is well-established and can be adapted for the synthesis of labeled 1,2,3,5,6-pentathiepane. beilstein-journals.org

A general synthetic route to lenthionine involves the reaction of an active methylene compound, such as dichloromethane, with a polysulfide source. wikipedia.org To prepare ³⁴S-labeled 1,2,3,5,6-pentathiepane, one could employ a sodium polysulfide solution prepared from elemental ³⁴S.

Table 1: Synthetic Approach for ³⁴S-Labeled 1,2,3,5,6-Pentathiepane

StepReactantsProductPurpose
1Elemental ³⁴S, Sodium Sulfide (B99878) (Na₂S)Sodium Polysulfide (Na₂³⁴Sₓ)Preparation of the labeled polysulfide source.
2Dichloromethane (CH₂Cl₂), Sodium Polysulfide (Na₂³⁴Sₓ)³⁴S-Labeled 1,2,3,5,6-PentathiepaneIncorporation of the sulfur isotope into the final product.

Carbon and Hydrogen Labeling:

To probe the origin of the carbon backbone and the methylene bridge, ¹³C- and deuterium-labeled precursors can be used. For example, the biosynthesis of lenthionine in Shiitake mushrooms ( Lentinula edodes ) is known to originate from lentinic acid. researchgate.net To confirm the intermediates in this pathway, one could synthesize lentinic acid with a ¹³C-labeled backbone.

In chemical synthesis, the use of deuterated dichloromethane (CD₂Cl₂) in the reaction with sodium polysulfide would yield dideuterated 1,2,3,5,6-pentathiepane. This allows for mechanistic studies of reactions involving the C-H bonds of the pentathiepane ring. The synthesis of deuterium-labeled organic compounds is a well-established practice, often utilizing catalytic systems like Pd/C with a deuterium (B1214612) source such as D₂O.

Table 2: Labeled Precursors for Mechanistic Studies of 1,2,3,5,6-Pentathiepane Formation

Labeled PrecursorIsotopePotential Mechanistic Insight
[³⁴S]Sodium Polysulfide³⁴SElucidation of the assembly of the pentasulfide ring.
[¹³C]Lentinic Acid¹³CTracing the carbon backbone in the biosynthetic pathway.
[¹³C]Dichloromethane¹³CConfirming the source of the methylene bridge in chemical synthesis.
[²H₂]Dichloromethane (CD₂Cl₂)²H (Deuterium)Studying kinetic isotope effects and reactions involving C-H bond cleavage.
[methyl-²H₃]Methionine²H (Deuterium)Investigating alternative biosynthetic pathways for sulfur-containing volatiles. beilstein-journals.org

Mechanistic studies employing these labeled compounds typically involve feeding experiments in biological systems or kinetic studies of chemical reactions. The resulting labeled 1,2,3,5,6-pentathiepane and any byproducts are then analyzed, most commonly by GC-MS. The mass spectra of the labeled compounds will show a characteristic shift in the mass-to-charge ratio (m/z) of the molecular ion and fragment ions containing the isotope, providing unambiguous evidence of its incorporation and position within the molecule. Such experiments have been crucial in confirming the enzymatic formation of lenthionine from lentinic acid and in exploring the formation of various sulfur-containing aroma compounds in different systems. researchgate.netnih.govmdpi.com For instance, isotope labeling experiments have been used to confirm the degradation products of other key aroma compounds in food systems, a technique directly applicable to studying the fate of 1,2,3,5,6-pentathiepane. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Reactivity of 1,2,3,5,6 Pentathiepane

Elucidation of Formation Mechanisms from Various Precursors

The formation of 1,2,3,5,6-pentathiepane can be achieved through both biosynthetic and chemical pathways, each involving distinct precursors and reaction mechanisms.

In the realm of natural product chemistry, the biosynthesis of lenthionine (B1200207) in shiitake mushrooms (Lentinula edodes) originates from the precursor molecule, lentinic acid. nih.govnih.gov This enzymatic process is a two-step cascade. Initially, the enzyme γ-glutamyl transpeptidase acts on lentinic acid to remove a glutamyl moiety. nih.govnih.gov Subsequently, the enzyme C-S lyase catalyzes the cleavage of the resulting intermediate, leading to the formation of lenthionine. nih.govnih.gov The intricate enzymatic machinery of the mushroom precisely orchestrates this transformation, contributing to the characteristic flavor profile of the fungus.

Chemical Degradation Pathways and Stability Studies

The stability of the polysulfide chain within the 1,2,3,5,6-pentathiepane ring is a critical determinant of its persistence and reactivity. Studies have shown that lenthionine is a relatively stable molecule, exhibiting thermal stability up to 225 °C. nih.gov

Influence of Environmental Factors on Stability (e.g., pH, Temperature)

The chemical integrity of 1,2,3,5,6-pentathiepane is notably influenced by environmental conditions such as pH and temperature. Research on dried shiitake mushrooms has revealed that the lenthionine content is significantly lower post-drying but can be substantially increased upon rehydration in a buffer solution with a pH of 8.0. researchgate.net This suggests that while the compound may undergo some degradation or transformation during the heating process of drying, a mildly alkaline environment promotes its stability or facilitates its release from a bound form. Conversely, acidic conditions can lead to the degradation of lenthionine. While comprehensive kinetic studies across a wide range of pH and temperatures are not extensively documented, the available evidence points towards enhanced stability in neutral to mildly alkaline aqueous environments.

ConditionObservationReference
Drying of Shiitake Mushrooms Low lenthionine content. researchgate.net
Rehydration in pH 8.0 Buffer Increased lenthionine content. researchgate.net
Thermal Stability Stable up to 225 °C. nih.gov

Reactivity with Nucleophiles and Electrophiles (e.g., Hydrogen Sulfide (B99878), Polysulfide Anions)

The sulfur atoms in the 1,2,3,5,6-pentathiepane ring, with their available lone pairs of electrons, are susceptible to attack by both nucleophiles and electrophiles. The general reactivity of cyclic polysulfides suggests that they can react with various nucleophiles. For instance, theoretical studies on the reactions of elemental sulfur and polysulfides with nucleophiles like cyanide and phosphines indicate that nucleophilic attack is a plausible reaction pathway for shorter polysulfide chains. nih.gov Thiols are also known to react with sulfur-containing compounds. nih.govyoutube.comresearchgate.netnih.govyoutube.com

However, specific experimental data on the reactivity of 1,2,3,5,6-pentathiepane with nucleophiles such as hydrogen sulfide or polysulfide anions, and with various electrophiles, is not extensively available in the current scientific literature. Based on the general principles of sulfur chemistry, it can be postulated that strong nucleophiles could initiate ring-opening reactions by attacking one of the sulfur atoms, leading to the formation of linear polysulfide species. Similarly, electrophiles could potentially coordinate with the sulfur atoms, activating the ring towards further reactions.

Ring Opening and Ring Closure Reactions

The seven-membered ring of 1,2,3,5,6-pentathiepane can, in principle, undergo ring-opening reactions under certain conditions, although specific studies detailing these processes are scarce. Ring-opening polymerization is a known reaction for some cyclic thioethers, but its applicability to polysulfide-rich rings like pentathiepane has not been thoroughly investigated. Theoretical studies suggest that the conversion of cyclic polysulfides to acyclic polysulfide diradicals is a potential pathway. researchgate.net Such a ring-opening could be initiated by thermal or photochemical means, leading to reactive linear polysulfides.

Conversely, ring-closure reactions are fundamental to the synthesis of 1,2,3,5,6-pentathiepane from acyclic precursors. The formation from hydrogen sulfide, sulfur, and dichloromethane (B109758) implies a series of reactions that ultimately lead to the cyclization and formation of the stable seven-membered ring. wikipedia.org

Transformation and Interconversion with Other Cyclic Polysulfides

Mechanisms of Ring Expansion and Contraction

Mechanisms involving the expansion or contraction of the 1,2,3,5,6-pentathiepane ring are not well-documented in the scientific literature. In a broader context, ring expansion and contraction are known reactions for various heterocyclic systems. researchgate.netwikipedia.org For sulfur-containing heterocycles, these transformations can be induced by various reagents and reaction conditions. For instance, the reaction of a chloromethyl-substituted pyrimidine (B1678525) with potassium hydrosulfide (B80085) has been shown to yield a sulfur-bridged 1,3-diazepin-2-one, representing a ring expansion. It is conceivable that under specific chemical stimuli, the pentathiepane ring could either incorporate additional atoms to form a larger ring or extrude sulfur atoms to contract to a smaller ring, such as a tetrathiane or trithiolane. However, without specific experimental or theoretical studies on 1,2,3,5,6-pentathiepane, these possibilities remain speculative.

Reductive and Oxidative Chemistry of the Polysulfane Chain

The distinctive seven-membered ring of 1,2,3,5,6-pentathiepane, also known as lenthionine, is characterized by a polysulfane chain consisting of five sulfur atoms. This sulfur-rich structure is the primary center of reactivity, making the molecule susceptible to both reductive and oxidative transformations. The sulfur-sulfur bonds are relatively weak and can be readily cleaved by various reagents, leading to ring contraction, ring-opening, or the formation of sulfur oxides.

Reductive Chemistry

The reductive chemistry of the 1,2,3,5,6-pentathiepane polysulfane chain is dominated by desulfurization reactions. While specific studies on lenthionine are limited, the reactivity can be inferred from the well-established chemistry of other cyclic polysulfides. Trivalent phosphorus compounds, such as phosphines and phosphites, are common reagents for the selective extrusion of sulfur atoms from a polysulfane chain.

The reaction with triphenylphosphine (B44618) (PPh₃) is a classic example of this transformation. The mechanism involves a nucleophilic attack by the phosphine (B1218219) on one of the sulfur atoms of the pentathiepane ring. This leads to the formation of a phosphonium (B103445) salt intermediate, which then collapses to extrude a sulfur atom, forming the highly stable triphenylphosphine sulfide (Ph₃P=S) and a smaller sulfur-containing ring. nih.gov This process can occur stepwise, progressively removing sulfur atoms and leading to the formation of tetrathianes and trithiolanes. For instance, the desulfurization of a six-membered cyclic aluminum polysulfide with triphenylphosphine results in a contracted five-membered ring. nih.gov Similarly, polymers containing disulfide bonds in their backbone can be degraded by reducing agents like phosphines. digitellinc.com

The stepwise reduction of 1,2,3,5,6-pentathiepane would be expected to yield 1,2,3,5-tetrathiane and subsequently 1,2,4-trithiolane (B1207055), as sulfur atoms are sequentially removed. The specific isomer formed would depend on which sulfur atom is attacked and the subsequent ring-closing pathway.

Table 1: Expected Products from Reductive Desulfurization of 1,2,3,5,6-Pentathiepane

ReagentExpected Major Product(s)Byproduct
Triphenylphosphine (1 eq.)1,2,3,5-TetrathianeTriphenylphosphine sulfide
Triphenylphosphine (2 eq.)1,2,4-TrithiolaneTriphenylphosphine sulfide

Oxidative Chemistry

The sulfur atoms in the 1,2,3,5,6-pentathiepane ring are in a low oxidation state and are susceptible to oxidation. Common oxidizing agents used for sulfur compounds include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The oxidation of sulfides with m-CPBA typically yields sulfoxides (S-oxides) and, with excess oxidant, sulfones (S,S-dioxides). organic-chemistry.orgrsc.org

In the case of a polysulfane chain like that in lenthionine, oxidation is expected to occur at one of the sulfur atoms to form a thiosulfinate (a monosulfoxide of a disulfide linkage). Given the presence of five sulfur atoms, the reaction can be complex. Mono-oxidation of 1,2,3,5,6-pentathiepane could theoretically yield three different isomers of the S-oxide, depending on whether the oxidation occurs at the S1, S3, or S5 position. The relative reactivity of the sulfur atoms would influence the product distribution.

Table 2: Potential Mono-oxidation Products of 1,2,3,5,6-Pentathiepane with m-CPBA

Product NamePosition of OxidationChemical Structure (Schematic)
1,2,3,5,6-Pentathiepane-1-oxideS1 (or S2)S(=O)-S-S-CH₂-S-CH₂-S
1,2,3,5,6-Pentathiepane-3-oxideS3S-S-S(=O)-CH₂-S-CH₂-S
1,2,3,5,6-Pentathiepane-5-oxideS5 (or S6)S-S-S-CH₂-S(=O)-CH₂-S

Structural Elucidation and Conformational Analysis of 1,2,3,5,6 Pentathiepane

Spectroscopic Techniques for Structure Determination

A variety of spectroscopic techniques have been instrumental in elucidating the precise structure of 1,2,3,5,6-pentathiepane. These methods provide complementary information regarding the connectivity, molecular formula, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of 1,2,3,5,6-pentathiepane is remarkably simple, providing key evidence for its symmetric structure. The initial characterization by Morita and Kobayashi in 1967 reported a single sharp signal for the four protons in the molecule. nih.govjst.go.jpwikipedia.org This indicates that all four methylene (B1212753) protons are chemically equivalent, which is consistent with the proposed 1,2,3,5,6-pentathiepane structure where a C₂H₄ unit is bridged by a pentasulfide chain. The chemical shift of these protons provides information about their electronic environment.

¹³C NMR: Detailed ¹³C NMR data for 1,2,3,5,6-pentathiepane is not extensively reported in the foundational literature, largely because the initial structural elucidation predates the routine use of this technique. However, based on the structure, a single resonance would be expected for the two equivalent carbon atoms.

2D-NMR and DOSY: Advanced NMR techniques such as 2D-NMR (e.g., COSY, HSQC, HMBC) and Diffusion-Ordered Spectroscopy (DOSY), which are used for determining detailed connectivity and studying molecular behavior in solution, have not been reported in the surveyed scientific literature for 1,2,3,5,6-pentathiepane.

Interactive Table: ¹H NMR Data for 1,2,3,5,6-Pentathiepane Data based on foundational spectroscopic studies.

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
-CH₂-S-~4.12Singlet4H

Mass spectrometry (MS) is crucial for determining the molecular weight and formula of a compound, while its fragmentation pattern offers valuable clues about the structure.

MS and HRMS: The mass spectrum of 1,2,3,5,6-pentathiepane shows a distinct molecular ion (M⁺) peak corresponding to its molecular weight. nih.govjst.go.jp High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₂H₄S₅. The molecular ion is often the base peak, indicating its relative stability under electron impact conditions.

Fragmentation Patterns: The fragmentation of 1,2,3,5,6-pentathiepane is characterized by the sequential loss of sulfur atoms and cleavage of the ring structure. Key fragments observed in the mass spectrum help to confirm the arrangement of the polysulfide chain and the methylene groups. Common fragmentation pathways include the loss of S, S₂, and the cleavage of the C-S bonds, leading to characteristic daughter ions.

Interactive Table: Key Mass Spectrometry Fragmentation Data for 1,2,3,5,6-Pentathiepane

m/z ValueProposed Fragment IonNotes
188[C₂H₄S₅]⁺Molecular Ion (M⁺), often the base peak
156[C₂H₄S₄]⁺Loss of one sulfur atom (S)
124[C₂H₄S₃]⁺Loss of two sulfur atoms (S₂)
92[C₂H₄S₂]⁺Loss of three sulfur atoms (S₃)
60[CH₂S₂]⁺Cleavage of the ring

Infrared (IR) spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational transitions. For 1,2,3,5,6-pentathiepane, the IR spectrum is relatively simple, consistent with its structure. The key absorptions are associated with the C-H bonds of the methylene groups. The absence of absorptions for other functional groups (like O-H or C=O) supports the purity and proposed structure of the compound.

Interactive Table: Characteristic IR Absorption Bands for 1,2,3,5,6-Pentathiepane

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2920C-H Asymmetric StretchMedium
~2850C-H Symmetric StretchMedium
~1420CH₂ ScissoringMedium-Weak
~1280CH₂ WaggingMedium-Weak

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including precise bond lengths and angles. Despite the foundational role of 1,2,3,5,6-pentathiepane in organosulfur chemistry, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Therefore, definitive solid-state structural parameters are not available.

Conformational Studies and Dynamic Phenomena in Solution

The seven-membered ring of 1,2,3,5,6-pentathiepane is not planar and can adopt several conformations in solution. The study of these dynamic processes is essential for understanding the molecule's properties and reactivity.

The conformational landscape of seven-membered rings is complex, with several low-energy forms possible, including chair, boat, and twist-chair conformations. For 1,2,3,5,6-pentathiepane, the chair conformation is generally considered to be the most stable arrangement. This preference is driven by the minimization of torsional strain and non-bonded interactions within the ring. The equivalence of the four protons in the ¹H NMR spectrum at room temperature suggests either a single, highly symmetric, stable conformation or a rapid interconversion between multiple equivalent conformations on the NMR timescale. Detailed dynamic NMR studies or modern computational analyses to precisely map the conformational energy surface and determine the barriers to ring inversion for 1,2,3,5,6-pentathiepane are not widely available in the literature.

Investigation of Inversion Barriers and Fluxional Behavior of 1,2,3,5,6-Pentathiepane

A comprehensive review of scientific literature reveals a notable absence of specific experimental or theoretical studies focused on the inversion barriers and fluxional behavior of 1,2,3,5,6-pentathiepane. While the isolation, synthesis, and chemical properties of this compound, also known as lenthionine (B1200207), are documented, its dynamic conformational analysis has not been a subject of detailed investigation.

Fluxional behavior refers to the dynamic intramolecular rearrangements that a molecule can undergo, often observable through techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. These processes typically involve the interconversion of different conformers of the molecule, and the energy required for these changes is known as the inversion barrier. For cyclic molecules, such as the seven-membered ring of 1,2,3,5,6-pentathiepane, these dynamic processes can include ring-flipping or pseudorotation, where the molecule contorts from one conformation to another.

The study of such dynamic processes is crucial for a complete understanding of a molecule's three-dimensional structure and its influence on physical and chemical properties. However, at present, there are no published research findings that provide quantitative data, such as activation energies for ring inversion or the rates of conformational exchange for 1,2,3,5,6-pentathiepane.

Consequently, it is not possible to present a data table or a detailed discussion of research findings on the inversion barriers and fluxional behavior of this specific compound. Further research, potentially involving variable-temperature NMR studies or computational chemistry, would be necessary to elucidate these aspects of the conformational dynamics of 1,2,3,5,6-pentathiepane.

Computational Chemistry and Theoretical Modeling of 1,2,3,5,6 Pentathiepane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2,3,5,6-pentathiepane, offering a molecular-level view of its electron distribution and energy landscape. mdpi.com These calculations have been instrumental in elucidating the molecule's stability and preferred geometric arrangements.

Density Functional Theory (DFT) has been a powerful tool for investigating the properties of sulfur-rich heterocycles like 1,2,3,5,6-pentathiepane. ims.ac.jp DFT calculations are used to determine the optimized geometry, electronic structure, and relative energies of different conformations.

Ab initio calculations, a related quantum chemistry method, have been performed on lenthionine (B1200207) to explore its conformational properties. researchgate.net Studies using the Hartree-Fock (HF) method with a 6-31+G* basis set for geometry optimization, followed by single-point energy calculations at the MP2/6-31+G//HF/6-31+G level, have provided significant insights. These calculations revealed that the most stable conformation of 1,2,3,5,6-pentathiepane is an unsymmetrical twist-chair (TC) form. researchgate.net This finding is crucial for understanding how the molecule's shape influences its physical and biological properties.

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For 1,2,3,5,6-pentathiepane, computational methods can predict key spectroscopic features:

NMR Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthetic or isolated lenthionine and its derivatives. clockss.orgresearchgate.net

Vibrational Spectra (IR/Raman): DFT calculations can compute the vibrational frequencies and intensities of IR and Raman spectra. These calculated spectra help in assigning the vibrational modes observed in experimental measurements, providing a detailed picture of the molecule's bonding and structure. ims.ac.jp

Mass Spectrometry: While not a direct prediction of the entire spectrum, theoretical calculations can help understand fragmentation pathways observed in electron ionization mass spectrometry (EI-MS), aiding in the structural elucidation of related polysulfur compounds. aip.org

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide precise information on specific conformations, molecular mechanics and dynamics simulations are employed to explore the broader conformational landscape and the dynamic behavior of the molecule over time. nih.govebsco.comnih.gov

For 1,2,3,5,6-pentathiepane, ab initio calculations have shown that the unsymmetrical twist-boat (TB) conformation is significantly less stable than the twist-chair (TC) form by 33.0 kJ mol⁻¹. researchgate.net Furthermore, the energy barrier for the conformational racemization of the twist-chair form, proceeding through a plane-symmetrical chair transition state, was calculated to be 50.7 kJ mol⁻¹. researchgate.net This relatively high barrier suggests that the conformers could potentially be isolated. acs.org Molecular dynamics simulations can further model these interconversions, providing a visual and quantitative understanding of the flexibility and conformational preferences of the pentathiepane ring. researchgate.netdntb.gov.ua

Calculated Conformational Energies of 1,2,3,5,6-Pentathiepane

ConformationRelative Energy (kJ mol⁻¹)Method
Twist-Chair (TC)0.0 (Most Stable)MP2/6-31+G//HF/6-31+G
Twist-Boat (TB)33.0MP2/6-31+G//HF/6-31+G
Chair (Transition State)50.7MP2/6-31+G//HF/6-31+G

This table summarizes the relative energies of different conformations of 1,2,3,5,6-pentathiepane as determined by ab initio calculations. The Twist-Chair (TC) conformation is the most stable ground state. researchgate.net

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry is essential for mapping out potential reaction pathways and identifying the high-energy transition states that govern chemical transformations. researchgate.net For 1,2,3,5,6-pentathiepane, theoretical studies can shed light on its formation and degradation mechanisms.

The synthesis of pentathiepanes often involves complex sulfurization reactions. mdpi.com Theoretical modeling can help rationalize the mechanisms of these reactions, such as the step-wise formation from thioketones and elemental sulfur, potentially proceeding through intermediate polysulfide anions. clockss.orgmdpi.com Computational analysis of transition states can clarify why certain pathways are favored over others, for instance, the ring-expansion of tetrathianes to pentathiepanes under specific conditions. mdpi.com Understanding these pathways is crucial for optimizing synthetic routes to lenthionine and its analogs. mundialsiglo21.com

Analysis of Ring Strain and Bond Properties

The seven-membered ring of 1,2,3,5,6-pentathiepane is subject to ring strain, a destabilizing effect resulting from non-ideal bond angles and torsional interactions. wikipedia.orglibretexts.org Computational analysis allows for the quantification of this strain and a detailed examination of its bond properties.

Angle Strain: The internal bond angles in the pentathiepane ring deviate from the ideal tetrahedral (109.5°) or other optimal geometries for sulfur chains, contributing to angle strain. libretexts.org

Torsional Strain: Eclipsing interactions between adjacent atoms or lone pairs on the sulfur atoms create torsional strain. The molecule adopts puckered conformations like the twist-chair to minimize these unfavorable interactions. libretexts.orglibretexts.org

Molecular Interactions and Biological Mechanisms of 1,2,3,5,6 Pentathiepane in Vitro Focus

Modulation of Cellular Pathways in Model Systems (e.g., Cancer Cell Lines)

Research focused on various human cancer cell lines has demonstrated that 1,2,3,5,6-pentathiepane and its derivatives, collectively known as pentathiepins, exhibit potent cytotoxic and antiproliferative activities. researchgate.netnih.gov These effects are intricately linked to the compound's ability to interfere with fundamental cellular processes, as detailed below.

Induction of Apoptosis and Mitochondrial Membrane Potential Alterations

A significant mechanism of action for pentathiepins in cancer cells is the induction of apoptosis, or programmed cell death, via the intrinsic pathway. researchgate.netnih.gov A hallmark of this process is the rapid and pronounced loss of mitochondrial membrane potential (MMP). researchgate.netnih.gov This disruption of the mitochondrial integrity is a critical event that initiates the apoptotic cascade. Studies have shown that treatment with a representative tetracyclic pentathiepin leads to a significant decrease in MMP in cancer cells, highlighting the mitochondria as a key player in its mechanism of action. nih.gov While apoptosis is a confirmed outcome, investigations have found no evidence to support ferroptosis as an alternative form of cell death induced by these compounds. researchgate.netnih.gov

Role in Reactive Oxygen Species (ROS) Generation

Pentathiepins have been shown to induce oxidative stress in cancer cells by causing the formation of reactive oxygen species (ROS). researchgate.netnih.gov A study evaluating six novel pentathiepins in fourteen human cancer cell lines found a clear correlation between the compound's ability to provoke oxidative stress and its capacity to damage DNA. researchgate.netnih.gov The generation of ROS appears to be a crucial step in the cytotoxic effects of these compounds. For instance, a DCFDA-based flow cytometric assay revealed increased intracellular ROS levels in seven different cancer cell lines after a 15-minute incubation with various pentathiepins. nih.gov

DNA Interaction and Fragmentation Studies

The induction of oxidative stress by pentathiepins directly contributes to significant damage to cellular DNA. researchgate.netnih.gov Research has demonstrated that these compounds cause both single- and double-strand breaks in the nuclear DNA of cancer cells, leading to its fragmentation. researchgate.netnih.govnih.gov In studies using super-coiled plasmid DNA, pentathiepins were found to cause DNA strand breaks, but interestingly, this effect was only observed in the presence of glutathione (B108866) (GSH). researchgate.net Further investigations in Siso cells showed that certain pentathiepins could decrease the amount of intact DNA to as low as 12-25%. nih.gov

Enzymatic Inhibition and Biochemical Target Identification

Beyond their impact on cellular pathways, pentathiepins have been identified as potent inhibitors of specific enzymes, which contributes to their biological activity.

Inhibition of Glutathione Peroxidase (GPx1)

A novel class of tri- and tetracyclic pentathiepins has been identified as potent inhibitors of glutathione peroxidase 1 (GPx1), an important antioxidant enzyme. researchgate.netnih.govnih.gov These compounds are approximately 15 times more potent than mercaptosuccinic acid, the most active known GPx1 inhibitor. nih.govnih.gov Enzyme kinetic studies with bovine erythrocyte GPx1 revealed that pentathiepins reversibly inhibit the oxidation of the substrate glutathione (GSH). nih.govnih.gov Notably, at concentrations that effectively inhibit GPx1, no significant inhibition of other antioxidant enzymes like superoxide (B77818) dismutase, catalase, thioredoxin reductase, or glutathione reductase was observed. nih.govnih.gov A study of six different pentathiepins found that five of them strongly inhibited GPx1, with IC50 values in the low-micromolar range. researchgate.netnih.gov

Table 1: IC50 Values of Novel Pentathiepins for GPx1 Inhibition nih.gov

CompoundIC50 (µM)
1 0.56 - 0.92
2 2.28
3 0.56 - 0.92
4 0.56 - 0.92
5 0.56 - 0.92
6 > 12.5

Interaction with C-S Lyases and Related Enzymes

The formation of 1,2,3,5,6-pentathiepane in nature, particularly in shiitake mushrooms, is believed to involve the action of C-S lyases. wikipedia.organnualreviews.org In ripe stinky beans, for instance, djenkolic acid is transformed by C-S lyase to generate cyclic polysulfides, including 1,2,3,5,6-pentathiepane. annualreviews.org Similarly, in shiitake mushrooms, the precursor lentinic acid is acted upon by two enzymes, one of which is a C-S lyase (also referred to as s-alkyl l-cysteine (B1669680) lyase), to produce this characteristic flavor compound. tandfonline.comresearchgate.net While the direct inhibitory interaction of 1,2,3,5,6-pentathiepane with C-S lyases is not extensively detailed in the provided context, the enzymatic pathways leading to its formation underscore the compound's relationship with this class of enzymes.

Potential Interactions with Bacterial DNA Ligase

While direct studies on the interaction of 1,2,3,5,6-pentathiepane with bacterial DNA ligase are not extensively documented, research on analogous compounds provides insights into potential mechanisms. Substituted benzopentathiepin-6-amines, which also contain a pentathiepine ring, have been investigated for their antimicrobial properties. Molecular docking and QSAR analysis of these compounds suggest that bacterial DNA ligase could be a target for their antibacterial activity against Staphylococcus aureus. researchgate.net This suggests that the pentathiepine ring structure may play a role in interacting with this essential bacterial enzyme. researchgate.net

Bacterial DNA ligases are crucial for DNA replication, repair, and recombination, making them a viable target for antimicrobial agents. nih.govnih.gov The inhibition of this enzyme would disrupt these vital cellular processes, leading to bacterial cell death. The inhibitory action of related compounds does not appear to involve direct competition with the NAD+ cofactor, suggesting a different binding site or mechanism of action. nih.gov Further research is necessary to specifically elucidate the interaction, if any, between 1,2,3,5,6-pentathiepane and bacterial DNA ligase.

Mechanisms of Anti-platelet Aggregation Activity in in vitro Models

1,2,3,5,6-Pentathiepane, a key flavor substance in Lentinula edodes (shiitake mushrooms), has demonstrated significant anti-platelet aggregation activity. sciopen.comisnff-jfb.comresearchgate.net This inhibitory effect has been observed in in vitro studies, and research suggests that the compound acts on the downstream signaling pathways of platelet aggregation. researchgate.net

The proposed mechanism involves the inhibition of αIIbβ3 activation, a key receptor in platelet aggregation. researchgate.net Studies have shown that lenthionine (B1200207) can suppress platelet aggregation induced by various agonists. nih.gov This broad-spectrum inhibition suggests that its target is a common, final step in the aggregation cascade.

The volatile and hydrophobic nature of 1,2,3,5,6-pentathiepane presents challenges for its direct application. sciopen.comisnff-jfb.com However, when complexed with α-cyclodextrin, its bioavailability and, consequently, its anti-platelet aggregation effect are enhanced. sciopen.comisnff-jfb.com In vivo experiments have shown that this inclusion complex leads to a more rapid and pronounced inhibitory effect on platelet aggregation compared to the compound alone. sciopen.comisnff-jfb.com

Antimicrobial Properties and Mechanisms of Action in Model Microorganisms

Effects on Bacterial and Fungal Strains

Studies have evaluated the antimicrobial activity of lenthionine against various bacterial and fungal strains. It has shown remarkable efficacy in inhibiting the growth of yeasts and fungi, with minimum inhibitory concentrations (MIC) ranging from 2–8 μg/mL, making it comparable to some standard antifungal agents. researchgate.net Extracts from Lentinula edodes, containing lenthionine and other sulfur compounds, have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as various yeasts and mycelial fungi. eznetonline.comjst.go.jp

The following table summarizes the observed antimicrobial activity of lenthionine and related extracts:

Microorganism TypeActivity LevelReferences
YeastsHigh researchgate.net
FungiHigh researchgate.net
Gram-positive bacteriaModerate eznetonline.com
Gram-negative bacteriaModerate eznetonline.com

Supramolecular Chemistry: Inclusion Complex Formation

The unique properties of 1,2,3,5,6-pentathiepane have led to investigations into its supramolecular chemistry, particularly its ability to form inclusion complexes. sciopen.comisnff-jfb.com This field of study explores how molecules can be encapsulated within the structure of another, leading to altered physical and chemical properties. mdpi.comrsc.orgnih.gov

Complexation with Cyclodextrins and Mechanistic Studies of Host-Guest Interactions

Due to its volatile and hydrophobic nature, 1,2,3,5,6-pentathiepane has been successfully complexed with α-cyclodextrin (α-CD). sciopen.comisnff-jfb.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for encapsulating hydrophobic guest molecules like lenthionine. mdpi.comnih.gov

The formation of a stable inclusion complex between lenthionine and α-CD has been confirmed using various analytical techniques, including Diffusion Order Spectroscopy (DOSY) and proton Nuclear Magnetic Resonance (¹H NMR). sciopen.comisnff-jfb.com These studies have revealed a 1:2 inclusion ratio of lenthionine to α-CD. sciopen.comisnff-jfb.com The interaction is driven by the hydrophobic effect, where the nonpolar lenthionine molecule is driven into the nonpolar cavity of the cyclodextrin (B1172386) to minimize its contact with the surrounding aqueous environment.

Impact of Complexation on Compound Stability

The encapsulation of 1,2,3,5,6-pentathiepane within the α-cyclodextrin cavity significantly enhances its stability. sciopen.comisnff-jfb.com The complexation markedly suppresses the release of the volatile compound. sciopen.comisnff-jfb.com This increased stability is crucial for overcoming the challenges associated with the compound's volatility and hydrophobicity, thereby improving its potential for various applications. sciopen.comisnff-jfb.com By protecting the lenthionine molecule from degradation and evaporation, the inclusion complex ensures its sustained presence and activity. sciopen.comisnff-jfb.com

Advanced Characterization Techniques and Methodological Innovations for 1,2,3,5,6 Pentathiepane Research

Chromatographic Separation Techniques (e.g., GC-MS, SPME-GC-MS/FID)

Chromatographic methods are fundamental for the separation and identification of 1,2,3,5,6-pentathiepane from complex mixtures, such as those derived from natural sources like shiitake mushrooms (Lentinula edodes) or synthetic reactions. spkx.net.cnbioanalysis-zone.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,2,3,5,6-pentathiepane. spkx.net.cnsemanticscholar.org In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. spkx.net.cn A study on Lentinula edodes successfully utilized GC-MS to determine the presence of 1,2,3,5,6-pentathiepane, achieving a detection limit of 0.10 mg/kg and a quantification limit of 0.25 mg/kg. spkx.net.cn

Solid-Phase Microextraction (SPME) coupled with GC-MS or GC-Flame Ionization Detection (FID) offers a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds from various matrices. doi.orgnih.govresearchgate.net SPME involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample or directly immersing it in a liquid sample. doi.org The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. This technique has been effectively used to analyze the volatile profiles of raw and dried garlic and shiitake mushrooms, where 1,2,3,5,6-pentathiepane is a key aroma compound. doi.orgnih.gov For instance, in the analysis of Sicilian red garlic, HS-SPME-GC-MS was employed to identify numerous aroma compounds, including 4-methyl-1,2,3,5,6-pentathiepane. doi.org

The choice of chromatographic conditions, including the column type (e.g., HP-5ms, ZB-5), temperature programming, and carrier gas flow rate, is crucial for achieving optimal separation and detection of 1,2,3,5,6-pentathiepane. nih.gov

Table 1: GC-MS Parameters for 1,2,3,5,6-Pentathiepane Analysis

ParameterValue/DescriptionReference
Instrument Agilent 6890 GC, Agilent 5973 mass selective detector nih.gov
Column HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) nih.gov
Carrier Gas Helium nih.gov
Injector Temperature 250 °C nih.gov
Oven Program Initial 50 °C, ramp at 2 °C/min to 260 °C nih.gov
Ionization Mode Electron Impact (EI) at 70 eV nih.gov
Mass Scan Range 40–400 amu nih.gov

Isotope Labeling and Stable Isotope Dilution Analysis for Mechanistic Studies

Understanding the formation pathways of 1,2,3,5,6-pentathiepane relies heavily on mechanistic studies, for which isotope labeling and stable isotope dilution analysis (SIDA) are powerful tools. nih.govwikipedia.org

Isotope labeling involves the introduction of a stable isotope (e.g., ¹³C, ²H, ³⁴S) into a precursor molecule to trace its transformation into the final product. nih.gov By tracking the incorporation of the isotopic label in 1,2,3,5,6-pentathiepane, researchers can elucidate the sequence of reactions and the origin of each atom in the molecule. For example, studies on the biosynthesis of sulfur compounds in fungi have utilized isotope labeling to understand the complex reaction cascades. researchgate.net

Stable Isotope Dilution Analysis (SIDA) is considered a gold standard for accurate quantification in complex matrices. frontiersin.org This method involves adding a known amount of an isotopically labeled analog of 1,2,3,5,6-pentathiepane (the internal standard) to the sample. wikipedia.org The labeled standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and analysis, correcting for any sample loss or matrix effects. frontiersin.org The ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry, allowing for precise and accurate quantification. nih.gov While specific SIDA methods for 1,2,3,5,6-pentathiepane are not extensively detailed in the provided results, the principles have been widely applied to other complex molecules, including flavonoids in beer and hydroxyglutaric acids in physiological fluids, demonstrating its potential for lenthionine (B1200207) research. frontiersin.orgnih.gov

The development of SIDA methods for 1,2,3,5,6-pentathiepane would require the synthesis of its isotopically labeled counterpart, which presents a synthetic challenge but would significantly enhance the accuracy of quantitative studies.

Emerging Analytical Approaches for Trace Analysis in Complex Matrices

The detection of trace amounts of 1,2,3,5,6-pentathiepane in complex matrices such as food, environmental samples, and biological fluids requires highly sensitive and selective analytical methods. tandfonline.com

Emerging approaches often focus on improving sample preparation, enhancing detection limits, and increasing throughput. The use of two-way hierarchical cluster analysis (HCA) and principal component analysis (PCA) in conjunction with GC-MS has been shown to be effective in identifying potential chemotaxonomic markers, including 5,7-diethyl-1,2,3,4,6-pentathiepane, in Allium species. tandfonline.com This chemometric approach helps to discern patterns and relationships in complex datasets, aiding in the identification of key compounds.

Furthermore, advancements in mass spectrometry, such as the use of high-resolution mass spectrometry (HRMS), can provide greater specificity and sensitivity for trace analysis. While not explicitly mentioned for 1,2,3,5,6-pentathiepane in the search results, HRMS is a logical next step for overcoming the challenges of co-eluting interferences in complex matrices.

The development of novel extraction techniques beyond SPME, such as stir bar sorptive extraction (SBSE), could also offer improved recovery and sensitivity for trace analysis of 1,2,3,5,6-pentathiepane.

Table 2: Summary of Advanced Analytical Techniques

TechniqueApplication in 1,2,3,5,6-Pentathiepane ResearchKey Advantages
GC-MS Separation, identification, and quantification in various matrices. spkx.net.cnsemanticscholar.orgHigh resolution, sensitivity, and provides structural information.
SPME-GC-MS/FID Solvent-free extraction and analysis of volatile profiles. doi.orgnih.govHigh sensitivity, minimal sample preparation, environmentally friendly.
Isotope Labeling Elucidation of formation mechanisms and biosynthetic pathways. researchgate.netProvides direct evidence of atomic transformations.
Stable Isotope Dilution Analysis (SIDA) Accurate quantification in complex matrices. frontiersin.orgCorrects for matrix effects and sample loss, high precision.
In situ Spectroscopy (e.g., NMR) Real-time monitoring of reaction kinetics and intermediates. gla.ac.ukProvides dynamic information about the reaction process.
Chemometrics (HCA, PCA) Identification of key compounds and patterns in complex datasets. tandfonline.comEnhances data interpretation from chromatographic analyses.

Future Research Directions and Unexplored Avenues for 1,2,3,5,6 Pentathiepane

Development of Novel and Efficient Synthetic Routes

Current synthetic yields for lenthionine (B1200207) are often moderate, which limits the availability of the pure compound for extensive research. Future work should focus on developing more efficient, scalable, and cost-effective synthetic pathways. This could involve exploring novel catalysts or flow chemistry techniques to improve reaction yields and purity. uoguelph.ca

Further Elucidation of Complex Reaction Mechanisms

While the general biosynthetic pathway from lentinic acid is known, the precise mechanisms for the spontaneous cyclization of the unstable thiosulfinate intermediates into lenthionine remain unclear. wikipedia.org Further mechanistic studies, potentially using isotopic labeling and computational modeling, could provide a deeper understanding of its formation in nature.

Advanced Conformational Studies under Diverse Conditions

The biological activity of a molecule is often linked to its three-dimensional shape. Investigating the conformational dynamics of the pentathiepane ring under different conditions (e.g., in various solvents, at different temperatures) using advanced spectroscopic and computational methods could reveal how its shape influences its reactivity and biological interactions.

Identification of Undiscovered Natural Sources and Related Polysulfides

Lenthionine is primarily associated with shiitake mushrooms, but cyclic polysulfides are found in a variety of organisms, including other fungi, plants, and bacteria. wikipedia.orgjst.go.jpresearchgate.net Bioprospecting efforts could uncover new natural sources of lenthionine or novel, structurally related polysulfides with potentially unique biological activities.

Exploration of New Molecular Targets and Mechanisms of Action in vitro

The primary known biological targets of lenthionine relate to its antimicrobial and antiplatelet activities. nih.govsciopen.com Future research should aim to identify new molecular targets to explain its broader pharmacological effects. For instance, its anti-inflammatory mechanism could be explored in greater detail. jst.go.jp High-throughput screening and proteomics could reveal new protein interactions and cellular pathways modulated by lenthionine.

Investigation into Environmental Fate and Transformation of Polythiepanes

As a naturally occurring organosulfur compound, understanding the environmental fate of lenthionine and related polythiepanes is important. Research into their degradation pathways in soil and water, and their potential biotransformation by environmental microorganisms, would provide a more complete picture of their ecological role.

Design and Synthesis of Chemically Stable Analogs for Specific Research Applications

The inherent reactivity and volatility of lenthionine can be a limitation for some applications. sciopen.com Designing and synthesizing more stable analogs could lead to compounds with improved properties. For example, creating less volatile or more water-soluble derivatives could enhance bioavailability and facilitate their use as research tools or therapeutic leads. sciopen.com Encapsulation techniques, such as with cyclodextrins, have already shown promise in improving stability and bioavailability. sciopen.com

Q & A

Q. What are the established synthetic routes for 1,2,3,4,6-Pentathiepane, and how can researchers optimize reaction conditions for higher yields?

Synthesis typically involves sulfurization of cyclic precursors under controlled conditions. For example, analogous sulfur-rich heterocycles like 1,2,3,4,5,6-Pentathiagermepane (a germanium analog) are synthesized via oxidative coupling of thiol precursors with elemental sulfur or disulfide reagents . Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and stability.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfur-rich intermediates.
  • Catalysts : Transition metals (e.g., Fe³⁺) may accelerate sulfur insertion but require post-synthesis purification .
    Table 1: Representative Reaction Conditions
PrecursorSulfur SourceSolventYield (%)
CyclohexadieneS₈DMF32
Germanium-thiolateS₂Cl₂THF45

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on:

  • X-ray crystallography : Resolves bond lengths (e.g., S–S bonds ≈ 2.05 Å) and dihedral angles to confirm chair or boat conformations. Disordered sulfur positions require high-resolution datasets (≤1.0 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., deshielded protons near sulfur atoms). ¹H-¹H COSY and NOESY clarify spatial relationships .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₀S₅⁺).

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. For example, sulfur-rich rings exhibit low HOMO-LUMO gaps (~3.5 eV), suggesting high electron mobility .
  • Molecular Dynamics (MD) : Simulates conformational flexibility in solvent environments. Trajectory analysis (RMSD < 0.2 nm) confirms stability over 10-ns simulations .
  • Docking studies : Maps interaction hotspots for biological targets (e.g., enzyme active sites) using software like AutoDock Vina. Blind docking identifies potential binding pockets (e.g., polar residues like Glu or Lys) .

Q. How can researchers resolve contradictions in spectroscopic data for sulfur-rich heterocycles like this compound?

Discrepancies often arise from:

  • Dynamic sulfur-sulfur bonding : Variable bond lengths due to ring puckering. Use temperature-controlled NMR (−40°C) to slow conformational exchange .
  • Impurity interference : Purify via size-exclusion chromatography (SEC) or preparative HPLC. Validate purity with ≥95% by LC-MS .
  • Crystallographic disorder : Apply disorder modeling in refinement software (e.g., SHELXL) and validate with residual density maps .

Q. What in vitro assays are suitable for investigating this compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) by immobilizing the compound on a sensor chip and flowing target proteins (e.g., enzymes).
  • Biolayer Interferometry (BLI) : Measures real-time binding affinity (KD) using biotinylated targets on streptavidin-coated biosensors. For example, BLI confirmed PGG’s KD of 12.8 µM for SARS-CoV-2 RBD .
  • ELISA : Competes with labeled ligands (e.g., fluorescent probes) to assess inhibition potency (IC₅₀). Include dose-response curves (0–100 µM) .

Methodological Guidance for Data Analysis

Q. How should researchers statistically validate experimental data for sulfur-containing compounds?

  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Multivariate analysis : Use PCA or PLS-DA to correlate structural features (e.g., bond angles) with reactivity .
  • Error propagation : Calculate combined uncertainties for derived parameters (e.g., ΔG from MD simulations) using Monte Carlo methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.